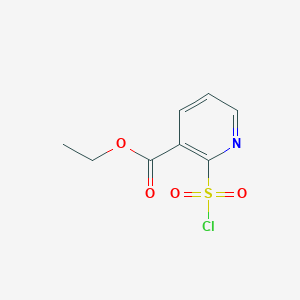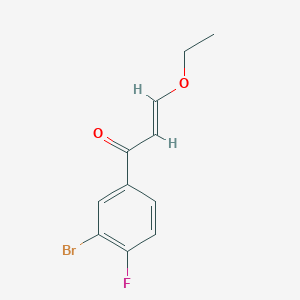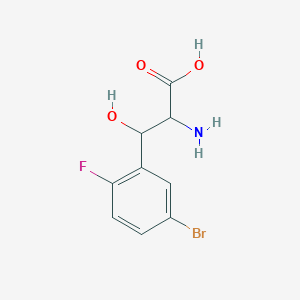
2-Amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid is an organic compound that features both amino and hydroxy functional groups attached to a propanoic acid backbone. The presence of bromine and fluorine atoms on the phenyl ring adds unique chemical properties, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common approach is the bromination and fluorination of a phenylalanine derivative, followed by the introduction of the amino and hydroxy groups through subsequent reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution patterns on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also incorporate purification steps such as crystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can undergo reduction to form various amine derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups like alkyl, aryl, or alkoxy groups.
Scientific Research Applications
2-Amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms may participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 2-Amino-3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(5-bromo-3-fluorophenyl)-3-hydroxypropanoic acid
Comparison: While these compounds share a similar core structure, the position and type of halogen atoms on the phenyl ring can significantly influence their chemical properties and reactivity. For instance, the presence of chlorine instead of bromine may alter the compound’s electron density and steric effects, leading to different reaction pathways and biological activities. The unique combination of bromine and fluorine in 2-Amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C9H9BrFNO3 |
|---|---|
Molecular Weight |
278.07 g/mol |
IUPAC Name |
2-amino-3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9BrFNO3/c10-4-1-2-6(11)5(3-4)8(13)7(12)9(14)15/h1-3,7-8,13H,12H2,(H,14,15) |
InChI Key |
WVKTZLOEEPYNFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(C(=O)O)N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



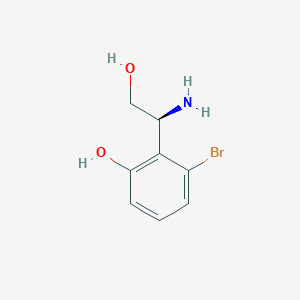
![3-[2-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B13557606.png)
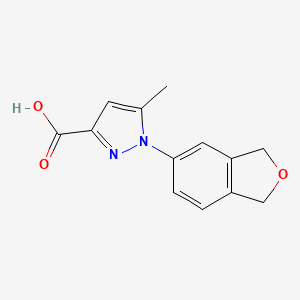
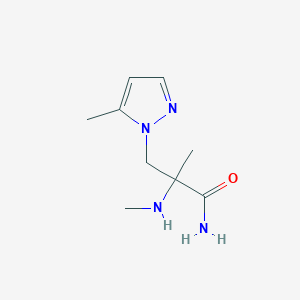
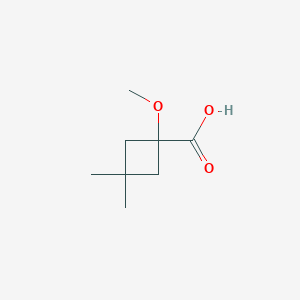
![tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)
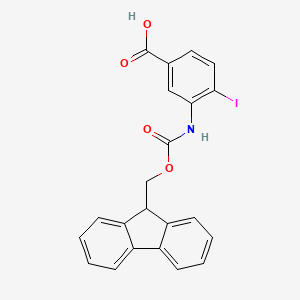
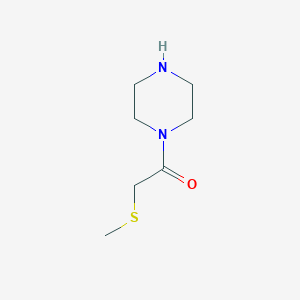
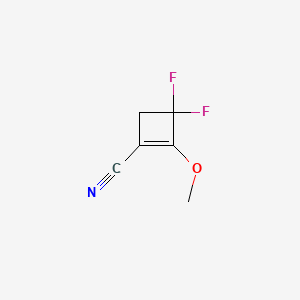
![Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride](/img/structure/B13557670.png)

